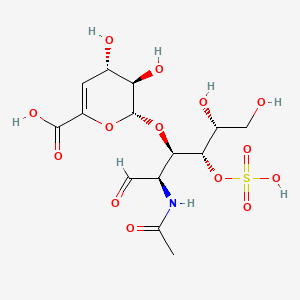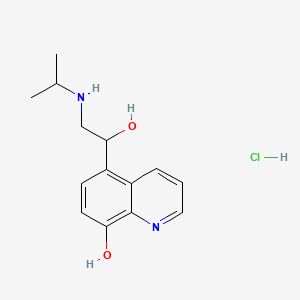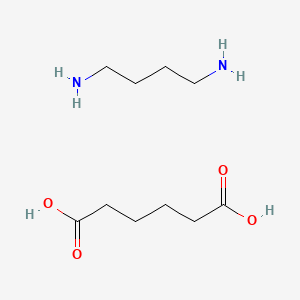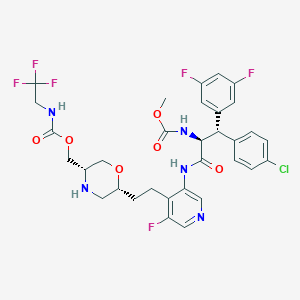
Carbamic acid, N-((1S,2S)-2-(4-chlorophenyl)-2-(3,5-difluorophenyl)-1-(((5-fluoro-4-(2-((2R,5S)-5-(((((2,2,2-trifluoroethyl)amino)carbonyl)oxy)methyl)-2-morpholinyl)ethyl)-3-pyridinyl)amino)carbonyl)ethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-8718 is a novel HIV protease inhibitor that contains a unique morpholine aspartate binding group. This compound has shown promising antiviral activity and is being studied for its potential use in treating HIV infections .
Vorbereitungsmethoden
The synthesis of MK-8718 involves several key steps. The starting materials include a morpholine core and an aspartate binding group. The synthetic route typically involves the following steps:
Formation of the morpholine core: This step involves the cyclization of appropriate precursors to form the morpholine ring.
Attachment of the aspartate binding group: This step involves the coupling of the aspartate binding group to the morpholine core using standard peptide coupling reagents and conditions.
Final modifications: This step involves any necessary modifications to optimize the pharmacokinetic properties of the compound.
Industrial production methods for MK-8718 would likely involve large-scale synthesis using similar steps, with optimization for yield and purity.
Analyse Chemischer Reaktionen
MK-8718 undergoes several types of chemical reactions, including:
Oxidation: MK-8718 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: MK-8718 can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: MK-8718 can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
MK-8718 has several scientific research applications, including:
Chemistry: MK-8718 is used as a model compound for studying the synthesis and reactivity of HIV protease inhibitors.
Biology: MK-8718 is used in biological studies to understand the mechanisms of HIV protease inhibition and to develop new antiviral therapies.
Medicine: MK-8718 is being studied for its potential use in treating HIV infections, with a focus on its antiviral activity and pharmacokinetic properties.
Wirkmechanismus
MK-8718 exerts its effects by inhibiting the activity of HIV protease, an enzyme that is essential for the replication of the HIV virus. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and prevents the virus from replicating .
Vergleich Mit ähnlichen Verbindungen
MK-8718 is unique among HIV protease inhibitors due to its novel morpholine aspartate binding group. This structural feature provides enhanced binding affinity and specificity for the HIV protease enzyme. Similar compounds include other HIV protease inhibitors such as indinavir, ritonavir, and saquinavir. MK-8718 has shown improved pharmacokinetic properties and antiviral activity compared to these compounds .
Eigenschaften
CAS-Nummer |
1582729-32-5 |
|---|---|
Molekularformel |
C32H32ClF6N5O6 |
Molekulargewicht |
732.1 g/mol |
IUPAC-Name |
methyl N-[(1S,2S)-1-(4-chlorophenyl)-1-(3,5-difluorophenyl)-3-[[5-fluoro-4-[2-[(2R,5S)-5-(2,2,2-trifluoroethylcarbamoyloxymethyl)morpholin-2-yl]ethyl]pyridin-3-yl]amino]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C32H32ClF6N5O6/c1-48-31(47)44-28(27(17-2-4-19(33)5-3-17)18-8-20(34)10-21(35)9-18)29(45)43-26-13-40-12-25(36)24(26)7-6-23-11-41-22(14-49-23)15-50-30(46)42-16-32(37,38)39/h2-5,8-10,12-13,22-23,27-28,41H,6-7,11,14-16H2,1H3,(H,42,46)(H,43,45)(H,44,47)/t22-,23+,27-,28-/m0/s1 |
InChI-Schlüssel |
QDBHWHBCCYYMLC-NPLHHVMXSA-N |
Isomerische SMILES |
COC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CC[C@@H]4CN[C@@H](CO4)COC(=O)NCC(F)(F)F)F |
Kanonische SMILES |
COC(=O)NC(C(C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CCC4CNC(CO4)COC(=O)NCC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


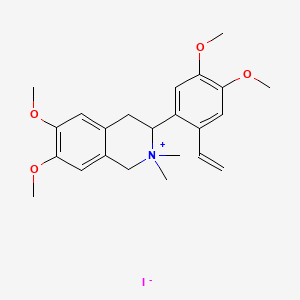
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
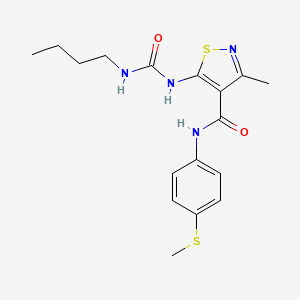
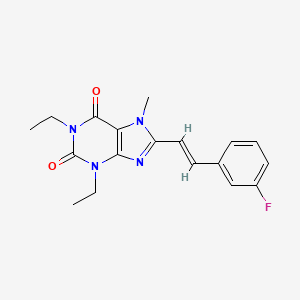
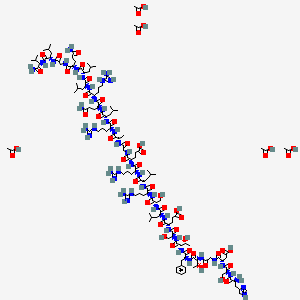
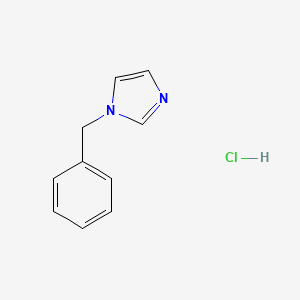
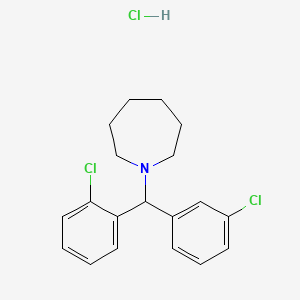
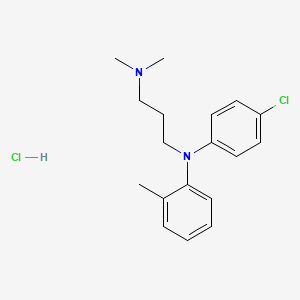
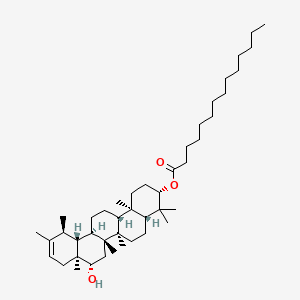
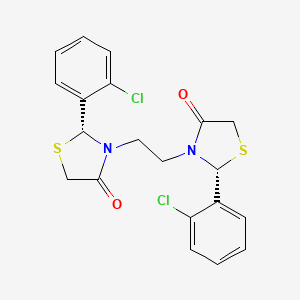
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
